2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,4-dimethylpentan-3-yl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,4-dimethylpentan-3-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,4-dimethylpentan-3-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-bromoaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-4-bromoaniline. This intermediate is then reacted with 2,4-dimethylpentan-3-ylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving large reactors, precise temperature control, and efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,4-dimethylpentan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,4-dimethylpentan-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,4-dimethylpentan-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide
- 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,4-dimethylpentan-3-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it more effective in certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,4-dimethylpentan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O3S/c1-15(2)21(16(3)4)23-20(25)14-24(18-12-10-17(22)11-13-18)28(26,27)19-8-6-5-7-9-19/h5-13,15-16,21H,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVWFROZGQJPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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